molecular formula C11H13Cl2N3O2 B2452876 (E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide CAS No. 338395-27-0

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide

Cat. No.: B2452876
CAS No.: 338395-27-0
M. Wt: 290.14
InChI Key: IUWOGGMELBZFAU-VGOFMYFVSA-N
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Description

(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a synthetic organic compound that belongs to the class of formimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide typically involves the reaction of 2,6-dichlorobenzylamine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the formimidamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.

    2,6-Dichlorobenzylamine: A precursor in the synthesis of (E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide.

    Formimidamides: A class of compounds with similar structural features and diverse applications.

Uniqueness

(E)-N’-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety and formimidamide structure make it a versatile compound for various applications.

Properties

IUPAC Name

(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWOGGMELBZFAU-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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